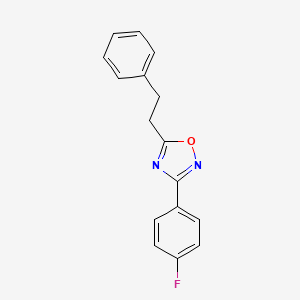![molecular formula C17H10F8N2O3 B5354662 3-(2,6-DIFLUOROBENZOYL)-1-[2-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)PHENYL]UREA](/img/structure/B5354662.png)
3-(2,6-DIFLUOROBENZOYL)-1-[2-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)PHENYL]UREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-DIFLUOROBENZOYL)-1-[2-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)PHENYL]UREA is a chemical compound known for its applications in various fields, including agriculture and pest control. It is a derivative of benzoylurea and is recognized for its insecticidal properties, particularly as an insect growth regulator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-DIFLUOROBENZOYL)-1-[2-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)PHENYL]UREA typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-(1,1,2,3,3,3-hexafluoropropoxy)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-DIFLUOROBENZOYL)-1-[2-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
3-(2,6-DIFLUOROBENZOYL)-1-[2-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)PHENYL]UREA has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on insect physiology and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain medical conditions.
Industry: It is used in the formulation of insecticides and pest control products.
Mécanisme D'action
The compound exerts its effects by interfering with the normal growth and development of insects. It targets the chitin synthesis pathway, inhibiting the formation of chitin, which is essential for the exoskeleton of insects. This disruption leads to the death of immature stages of insects, preventing them from reaching adulthood.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lufenuron: Another benzoylurea derivative with similar insecticidal properties.
Noviflumuron: A compound with a similar structure and mode of action.
Uniqueness
3-(2,6-DIFLUOROBENZOYL)-1-[2-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)PHENYL]UREA is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its high efficacy as an insect growth regulator and its ability to target specific insect species make it a valuable compound in pest control.
Propriétés
IUPAC Name |
2,6-difluoro-N-[[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F8N2O3/c18-8-4-3-5-9(19)12(8)13(28)27-15(29)26-10-6-1-2-7-11(10)30-17(24,25)14(20)16(21,22)23/h1-7,14H,(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWMJVWQLQIDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5354583.png)
![5-[(2-methoxyphenoxy)methyl]-N-(1-methylbutyl)-1H-pyrazole-3-carboxamide](/img/structure/B5354587.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-chloropyridazin-3-amine](/img/structure/B5354590.png)
![4-hydroxy-5-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B5354591.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5354595.png)


![N-cyclopropyl-2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5354612.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5354617.png)

![7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5354637.png)
![2-[2-Chloro-4-[(cyclopropylamino)methyl]-6-ethoxyphenoxy]acetamide;hydrochloride](/img/structure/B5354642.png)
![2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5354681.png)
![4-(5-methylpyridin-2-yl)-1-[3-(methylthio)propanoyl]piperidin-4-ol](/img/structure/B5354694.png)
